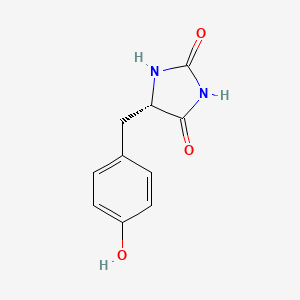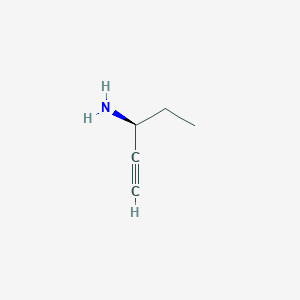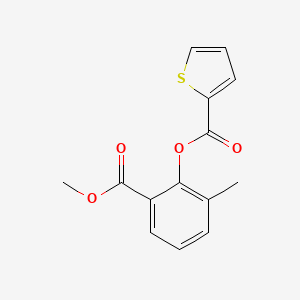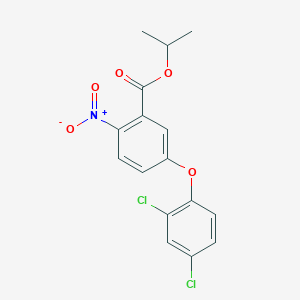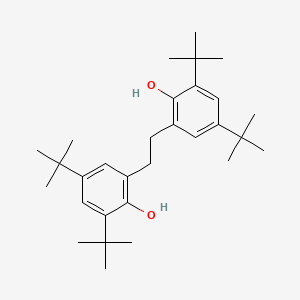
Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dibromide, leading to the formation of the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is utilized in various scientific research fields:
Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant in pharmaceutical formulations.
Industry: Employed as an additive in lubricants and fuels to enhance stability and performance.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-(1-methylethylidene)bis-
- 2,2’-Ethylidenebis(4,6-di-tert-butylphenol)
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of bulky tert-butyl groups and the ethylene bridge contribute to its distinct chemical behavior, making it valuable in various applications.
Propriétés
Numéro CAS |
37758-52-4 |
|---|---|
Formule moléculaire |
C30H46O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(25(31)23(17-21)29(7,8)9)13-14-20-16-22(28(4,5)6)18-24(26(20)32)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 |
Clé InChI |
MFZAXZRJGHLULL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


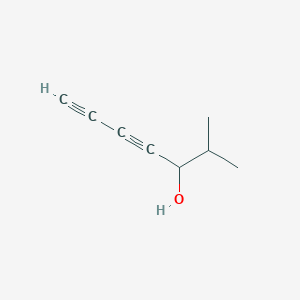
methanone](/img/structure/B14672353.png)

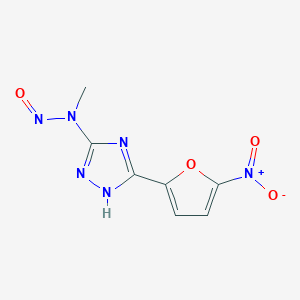
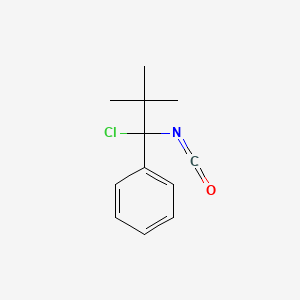
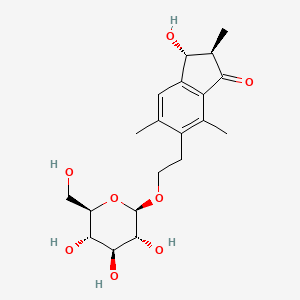
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
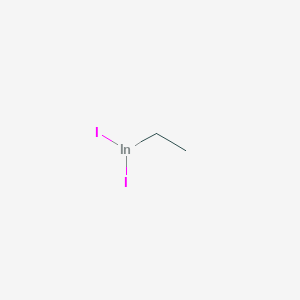
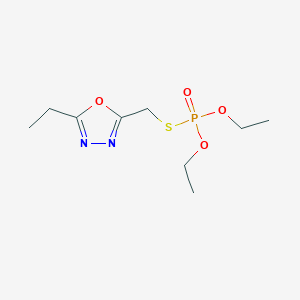
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
